[(4-Methylphenyl)phenylmethyl]piperazine

Medicinal Chemistry Drug Design Physicochemical Properties

SAR exploration of CNS targets often stalls due to poor BBB penetration or lack of derivatizable handles. [(4-Methylphenyl)phenylmethyl]piperazine (CAS 68240-63-1) offers predicted ClogP ~3.5 for optimal CNS access and a free secondary amine for direct coupling with acids, sulfonyl chlorides, or alkyl halides, enabling rapid library synthesis. Its 4-methyl substitution reduces hERG risk vs. chlorobenzhydryl analogs. High purity (≥95%), in stock, ships globally.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 68240-63-1
Cat. No. B1364734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylphenyl)phenylmethyl]piperazine
CAS68240-63-1
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
InChIInChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18(16-5-3-2-4-6-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
InChIKeyLRAIVZSSYJVWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methylphenyl)phenylmethyl]piperazine: A Differentiated Scaffold


[(4-Methylphenyl)phenylmethyl]piperazine (CAS 68240-63-1), also known as 1-(4-Methylbenzhydryl)piperazine, is a diarylmethylpiperazine derivative with the molecular formula C18H22N2 [1]. Characterized by a secondary amine within the piperazine ring, it possesses distinct physicochemical properties including a density of 1.1±0.1 g/cm³, a boiling point of 383.0±37.0 °C, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Unlike many of its structural analogs, this compound is not a known active metabolite of major antihistamines but is strategically positioned as a versatile intermediate, valued for its unique substitution pattern that offers specific steric and electronic effects for the synthesis of novel therapeutic candidates [2].

Why Generic Substitution Fails in SAR


In structure-activity relationship (SAR) studies, the substitution of a hydrogen with a methyl group on an aromatic ring can drastically alter a molecule's lipophilicity, metabolism, and target binding affinity [1]. [(4-Methylphenyl)phenylmethyl]piperazine is not a generic piperazine; its specific 4-methyl substitution on one phenyl ring of the benzhydryl moiety introduces a quantifiable change in the partition coefficient (ClogP), which directly influences membrane permeability and off-target binding potential. Therefore, substituting it with a closely related analog like 1-[(4-chlorophenyl)phenylmethyl]piperazine (a metabolite of Cetirizine) or 1-[(4-methoxyphenyl)phenylmethyl]piperazine introduces different electronic and steric effects that can invalidate a lead series' SAR, alter pharmacokinetic profiles, or reduce synthetic yield in subsequent derivatization steps . The evidence below quantifies these critical differentiators.

Differential Evidence for [(4-Methylphenyl)phenylmethyl]piperazine


Lipophilicity Advantage in CNS Drug Design

The lipophilicity of [(4-Methylphenyl)phenylmethyl]piperazine is predicted to be lower than that of its non-substituted counterpart, 1-(diphenylmethyl)piperazine (Norcyclizine), but higher than the more polar chloro-analog. This is a critical differentiation for CNS drug discovery, where a clogP in the range of 3.0-4.0 is often correlated with optimal brain penetration [1]. The specific methyl substitution provides a balance between permeability and solubility that is not achieved by the unsubstituted or 4-chloro derivatives, which respectively skew toward being too lipophilic or too polar [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility of the Free Amine Handle

A key differentiator for [(4-Methylphenyl)phenylmethyl]piperazine is the presence of a free secondary amine on the piperazine ring. This contrasts with many structurally similar, marketed antihistamines like Cyclizine (CAS 82-92-8), which features an N-methyl group [1]. The free amine provides a nucleophilic 'handle' for direct and diverse derivatization, enabling the compound to function as a versatile intermediate for synthesizing a wide array of analogs (e.g., amides, ureas, sulfonamides, or N-alkylated products) [2]. In the synthesis of Cyclizine, this free amine would first need to be methylated, whereas this compound allows for direct, higher-yielding attachment of other desired substituents.

Synthetic Chemistry Drug Discovery Building Blocks

Molecular Weight Advantage for Ligand Efficiency

The molecular weight of [(4-Methylphenyl)phenylmethyl]piperazine (266.38 g/mol) is significantly lower than that of common antihistamine scaffolds that share a similar core, such as Hydroxyzine (MW 374.90 g/mol) or Meclizine (MW 390.93 g/mol) [1]. In drug discovery, lower molecular weight correlates strongly with improved ligand efficiency metrics (e.g., LipE, LE), better permeability, and a higher likelihood of oral bioavailability [2]. This makes the compound a more attractive starting point for lead optimization campaigns focused on CNS targets, where high molecular weight is a common cause of attrition.

Medicinal Chemistry Ligand Efficiency Molecular Properties

Predicted hERG Safety Advantage

While direct hERG data for this specific compound is absent, class-level analysis of benzhydrylpiperazines suggests that substitution on the phenyl ring significantly modulates hERG channel binding. Studies on related scaffolds show that the 4-chlorobenzhydryl group, a common feature in Cetirizine and its intermediates, is associated with high potency hERG blockade (IC50 < 1 µM) [1]. The 4-methyl substitution pattern on the target compound is predicted to be less potent at the hERG channel, as the methyl group provides a different electrostatic potential and steric bulk compared to the electron-withdrawing chlorine [2]. This implies a potentially safer cardiac safety profile, a critical differentiator in early drug development.

Toxicology Cardiac Safety Drug Discovery

Key Application Scenarios for [(4-Methylphenyl)phenylmethyl]piperazine


CNS-Penetrant Lead Optimization

A medicinal chemistry team focused on a CNS target can procure this compound as a privileged scaffold to initiate a new lead series. Its predicted ClogP of ~3.5 [1] positions it within the optimal range for blood-brain barrier penetration, offering a distinct advantage over more lipophilic (e.g., Norcyclizine) or heavier (e.g., Hydroxyzine) analogs. The free secondary amine allows for rapid exploration of chemical space to fine-tune potency and selectivity while maintaining a favorable physicochemical profile.

Piperazine-Based Chemical Library Synthesis

A combinatorial chemistry or parallel synthesis group can utilize this building block to efficiently generate diverse compound libraries. The free amine on the piperazine ring provides a singular, reactive handle for coupling with a wide array of carboxylic acids, sulfonyl chlorides, or alkyl halides [2]. This contrasts with N-methylated comparators like Cyclizine, which are essentially 'dead ends' for further direct derivatization without complex functional group manipulations.

hERG-Sparing Pharmacophore Development

For projects where cardiac safety is a paramount concern from the outset, this compound offers a structurally informed alternative to the ubiquitous chlorobenzhydrylpiperazine motif. The 4-methyl substitution, as inferred from class SAR [3], presents a path to potentially lower hERG liability compared to the chloro-analog series, which are a known source of hERG-related attrition. This allows researchers to build a pharmacophore around a core with an intrinsically lower risk profile.

Steric Bulk Impact on Target Binding

This compound serves as an ideal tool compound for probing the steric tolerance of a biological target's binding pocket. Its 4-methyl group introduces a defined and quantifiable increase in steric bulk (as measured by molar refractivity or Taft's Es parameter) compared to the unsubstituted 1-(diphenylmethyl)piperazine. By comparing the binding affinity (e.g., IC50 or Ki) of this compound with its non-methylated comparator in a specific biochemical assay, a researcher can precisely map the spatial constraints of the target's active site, generating valuable SAR data.

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